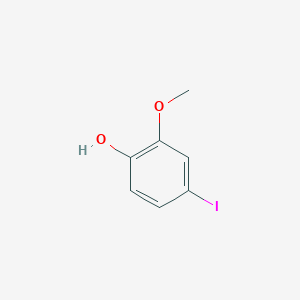

4-Iodo-2-methoxyphenol

Descripción

Historical Context of Halogenated Phenol (B47542) Research

The study of halogenated phenols is rooted in the early explorations of electrophilic aromatic substitution. Phenol itself, discovered in 1834, was found to be highly reactive towards electrophiles due to the electron-donating nature of the hydroxyl group, which activates the aromatic ring. wikipedia.orgbritannica.com This high reactivity allows for reactions like halogenation to proceed readily, often without the need for a Lewis acid catalyst that is typically required for less activated aromatic compounds like benzene (B151609). wikidoc.orgbyjus.comwikipedia.org

Historically, research into halogenated phenols was driven by their potent biological activities. Simpler compounds, such as chlorophenols and bromophenols, were investigated for their bactericidal and antiseptic properties. slideshare.netupenn.edu This led to systematic studies, including early Quantitative Structure-Activity Relationship (QSAR) analyses, to correlate the type and position of the halogen substituent with antimicrobial efficacy. upenn.edu The introduction of iodine, a less common halogen in early synthetic chemistry compared to chlorine and bromine, opened new avenues. The distinct properties of the carbon-iodine bond, particularly its lower bond strength and higher reactivity in certain reactions, set the stage for the development of iodo-phenolic compounds as specialized reagents in organic synthesis.

Significance within Synthetic Organic Chemistry and Medicinal Chemistry

The significance of 4-Iodo-2-methoxyphenol in synthetic organic chemistry stems primarily from the reactivity of its carbon-iodine (C-I) bond. In the realm of transition-metal-catalyzed cross-coupling reactions, the C-I bond is significantly more reactive than carbon-bromine (C-Br) or carbon-chlorine (C-Cl) bonds. researchgate.net This reactivity hierarchy allows for selective transformations and makes iodinated compounds, such as this compound, preferred substrates for reactions that are sluggish or ineffective with other haloarenes. researchgate.netnih.gov This is particularly true for palladium-catalyzed reactions like the Heck, Suzuki, and Sonogashira couplings, which are fundamental tools for creating carbon-carbon bonds. researchgate.netacs.orgbeilstein-journals.org

In medicinal chemistry, the incorporation of halogens is a widely used strategy to modulate the pharmacological properties of lead compounds, enhancing factors like metabolic stability, lipophilicity, and binding affinity to biological targets. nih.govacs.org this compound serves as a key intermediate in the synthesis of several biologically active molecules. Its structure is a precursor to more complex scaffolds designed to interact with specific enzymes or receptors. The strategic placement of the iodo group allows for its substitution via cross-coupling, enabling the assembly of target molecules with high precision.

A prominent example is the synthesis of Entacapone, a catechol-O-methyltransferase (COMT) inhibitor used in the management of Parkinson's disease. tandfonline.comnih.gov Research has shown that the synthesis of an Entacapone precursor via a palladium-catalyzed Heck reaction is successful when starting with this compound, whereas the corresponding bromo derivative fails to yield the desired product, highlighting the superior reactivity of the iodo-substituted compound. researchgate.nettandfonline.com

Overview of Key Research Areas Pertaining to this compound

Current research involving this compound is concentrated on its application as a versatile starting material in multi-step syntheses. The key research areas are predominantly in the fields of catalysis and medicinal chemistry.

Palladium-Catalyzed Cross-Coupling Reactions: A major focus is the use of this compound in palladium-catalyzed reactions to form new carbon-carbon bonds. The Heck reaction, which couples the aryl iodide with an alkene, is a well-documented application. researchgate.nettandfonline.com Research in this area explores the optimization of reaction conditions, including the choice of palladium catalyst, ligands, bases, and solvents, to improve yields and stereoselectivity. tandfonline.com

Synthesis of Bioactive Molecules: The compound is a critical building block for molecules with therapeutic potential. Its use in the synthesis of Entacapone is a key example. tandfonline.comresearchgate.net More recently, it has been used to synthesize (E)-2-methoxy-4-(3-(4-methoxyphenyl)prop-1-en-1-yl)phenol (MMPP), a compound investigated for its dual inhibitory action on VEGFR2 and agonistic activity on PPARγ. nih.gov MMPP has shown potential anti-cancer effects in breast and colorectal cancer models and has also been studied for its anti-inflammatory and anti-amyloidogenic properties in the context of Alzheimer's disease. nih.govnih.gov These studies underscore the role of this compound as a scaffold for developing novel therapeutic agents.

The table below summarizes the key synthetic applications of this compound discussed in contemporary research.

| Target Molecule | Synthetic Reaction | Reagents & Catalysts | Research Focus |

| Entacapone Precursor | Heck Reaction | 2-cyano-N,N-diethylacrylamide, Pd(PPh₃)₄, PPh₃, TEA, DMF | Medicinal Chemistry, Process Chemistry researchgate.nettandfonline.com |

| (E)-2-methoxy-4-(3-(4-methoxyphenyl) prop-1-en-1-yl) phenol (MMPP) | Heck Reaction | 4-allylanisole, Pd(OAc)₂, PPh₃, tributylamine | Medicinal Chemistry, Drug Discovery nih.gov |

Structure

3D Structure

Propiedades

IUPAC Name |

4-iodo-2-methoxyphenol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H7IO2/c1-10-7-4-5(8)2-3-6(7)9/h2-4,9H,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KJXYWMSTOWBZHC-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=C(C=CC(=C1)I)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H7IO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10435728 | |

| Record name | 4-iodo-2-methoxyphenol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10435728 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

250.03 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

203861-62-5 | |

| Record name | 4-iodo-2-methoxyphenol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10435728 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 203861-62-5 | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Synthetic Methodologies for 4 Iodo 2 Methoxyphenol

Established Synthetic Routes to 4-Iodo-2-methoxyphenol

Established methods for synthesizing this compound primarily involve direct iodination of the readily available precursor, 2-methoxyphenol (guaiacol), or multi-step strategies starting from different precursors.

The most straightforward method for preparing this compound is the direct electrophilic iodination of 2-methoxyphenol (guaiacol). The hydroxyl (-OH) and methoxy (B1213986) (-OCH₃) groups are both activating and ortho-, para-directing. Due to steric hindrance at the positions ortho to these groups, the incoming electrophile preferentially substitutes at the para position relative to the powerful hydroxyl directing group, yielding the 4-iodo product with high regioselectivity.

This reaction typically requires an iodine source and often an oxidizing agent to generate a more potent electrophilic iodine species (like I⁺). manac-inc.co.jp Common reagents used for the direct iodination of phenols include molecular iodine (I₂) in the presence of an oxidizing agent or under basic conditions. manac-inc.co.jp For instance, systems like iodine with hydrogen peroxide or iodic acid are effective. google.comresearchgate.net The reaction is generally performed in a suitable solvent that can facilitate the dissolution of the reactants and the progress of the reaction.

Table 1: Comparison of Reagents for Direct Iodination of Phenols

| Iodinating System | Typical Conditions | Advantages |

| I₂ / H₂O₂ | Aqueous media, mild temperatures | Environmentally friendly ("green") solvent, good yields. researchgate.netsemanticscholar.org |

| I₂ / HIO₃ | Aqueous solvent | Effective for tri-iodination but can be controlled for mono-iodination. google.com |

| N-Iodosuccinimide (NIS) | Organic solvent (e.g., CH₂Cl₂) | Higher reactivity than I₂, often used when I₂ is insufficient. researchgate.nettcichemicals.com |

| I₂ / Base (e.g., NaOH, NH₄OH) | Aqueous basic solution | Generates hypoiodite (B1233010) (IO⁻) in situ as the iodinating species. manac-inc.co.jp |

This table provides a general overview of common iodinating systems applicable to activated aromatic compounds like guaiacol (B22219).

An alternative to direct iodination involves multi-step synthetic sequences starting from a precursor that already contains functionalities that can be converted to the desired iodo and hydroxyl groups. A prominent example of such a strategy is the use of the Sandmeyer reaction. wikipedia.orglscollege.ac.in

This approach could begin with 4-amino-2-methoxyphenol. The amino group can be converted into a diazonium salt by treatment with nitrous acid (generated in situ from sodium nitrite (B80452) and a strong acid like HCl) at low temperatures (0–5 °C). mnstate.edumasterorganicchemistry.com The resulting diazonium salt is then treated with a solution of potassium iodide. This causes the diazonium group to be displaced by iodide, with the evolution of nitrogen gas, to form this compound. organic-chemistry.org While this method is longer than direct iodination, it offers excellent regioselectivity, as the position of the iodine atom is predetermined by the location of the amino group on the starting material.

Advanced Synthetic Approaches to this compound

Recent advancements in synthetic chemistry have led to the development of more sophisticated methods for the synthesis of this compound, focusing on the use of catalysts and novel reagents to improve efficiency, selectivity, and reaction conditions.

Catalysis offers a powerful tool to enhance the efficiency of iodination reactions. Various catalytic systems have been developed for the iodination of phenols, which are applicable to the synthesis of this compound. These catalysts can activate the iodine source or the phenolic substrate, facilitating the reaction under milder conditions.

For example, copper(II) nitrate (B79036) has been reported as an effective catalyst for the aerobic oxyiodination of phenols using molecular iodine as the iodinating agent and molecular oxygen as the terminal oxidant in water. This method is noted for its high activity and remarkable para-selectivity. researchgate.net Other transition metal salts have also been explored. manac-inc.co.jp Furthermore, enzyme-catalyzed iodination, using peroxidases like lactoperoxidase in the presence of iodide and hydrogen peroxide, represents a biochemical approach to phenol (B47542) iodination. dtu.dk While direct iodination with elemental iodine tends to favor ortho substitution in phenol, enzymatically controlled reactions can show a higher tendency for para substitution. dtu.dk

The development of novel iodinating reagents has expanded the toolkit for synthesizing iodoarenes. These reagents often offer advantages such as increased reactivity, better handling properties, and improved performance under mild conditions.

Several modern iodinating reagents have been reported, including:

Iodosylbenzene and Ammonium Iodide: This system, buffered with K₃PO₄, allows for a controlled mono-iodination of phenols at mild temperatures with high yields. researchgate.net

1,3-Diiodo-5,5-dimethylhydantoin (DIH): DIH is a solid reagent that is easier to handle than molecular iodine and exhibits high reactivity and selectivity, particularly in the presence of an acid like sulfuric acid. tcichemicals.com

Complex Pyridine-Iodine Reagents: Reagents such as Bis(2,4,6-trimethylpyridine)iodonium hexafluorophosphate (B91526) and N¹,N³,N⁵-tris[(2,4,6-trimethylpyridine)iodo(I)]-2,4,6-triphenyl-s-triazine trihexafluorophosphate have been developed for rapid and high-yielding iodination of phenols under mild conditions. mdpi.com

Ionic Liquid Reagents: Recyclable ionic liquids like 1-butyl-3-methylpyridinium (B1228570) dichloroiodate (BMPDCI) have been used for the regioselective iodination of activated aromatic compounds in the absence of a solvent. rsc.org

Table 2: Examples of Novel Iodinating Reagents for Phenols

| Reagent System | Key Features |

| Iodosylbenzene / NH₄I | Controlled mono-iodination; mild temperatures; high yields. researchgate.net |

| 1,3-Diiodo-5,5-dimethylhydantoin (DIH) | Solid, easy-to-handle reagent; high reactivity and selectivity. tcichemicals.com |

| Bis(pyridine)iodonium salts | Rapid reactions; excellent yields under mild conditions. mdpi.com |

| Phenyliodine diacetate (PIDA) | Can act as an iodine source in photocatalyst-free systems under blue LED light. mdpi.com |

This table highlights some advanced reagents that can be applied to the synthesis of this compound.

Optimization of Reaction Conditions for this compound Synthesis

Optimizing reaction conditions is crucial for maximizing the yield and purity of this compound while minimizing reaction time and the formation of byproducts, such as di-iodinated species. Key parameters that are typically optimized include the choice of solvent, temperature, reaction time, and the stoichiometry of the reagents.

Solvent: The choice of solvent can significantly impact the reaction. While organic solvents like dichloromethane (B109758) are common, greener alternatives like water are increasingly used, especially in catalyst-mediated reactions. semanticscholar.orgresearchgate.net

Temperature: Iodination of activated phenols can often be carried out at room temperature. mdpi.com Elevating the temperature may increase the reaction rate but can also lead to decreased selectivity and the formation of undesired side products.

Stoichiometry: The molar ratio of the iodinating agent to the guaiacol substrate is a critical factor. Using a slight excess of the iodinating agent can drive the reaction to completion, but a large excess may result in the formation of 2,4-diiodo- or 2,6-diiodo-2-methoxyphenol. Careful control of stoichiometry is essential for selective mono-iodination. google.com

Catalyst Loading: In catalyst-mediated reactions, the amount of catalyst must be optimized. Sufficient catalyst is needed to ensure a reasonable reaction rate, but excessive amounts can be costly and may complicate product purification.

pH/Additives: The pH of the reaction medium can be important, particularly in aqueous systems or when using base-assisted methods. manac-inc.co.jp Additives like buffers can help control the reaction and improve selectivity. researchgate.net

Table 3: Illustrative Optimization of a Hypothetical Iodination Reaction

| Entry | Solvent | Temperature (°C) | Molar Ratio (I₂:Guaiacol) | Time (h) | Yield of this compound (%) |

| 1 | Dichloromethane | 25 | 1.1 : 1 | 4 | 85 |

| 2 | Water | 25 | 1.1 : 1 | 8 | 78 |

| 3 | Dichloromethane | 40 | 1.1 : 1 | 2 | 82 (with 5% di-iodo byproduct) |

| 4 | Dichloromethane | 25 | 1.5 : 1 | 4 | 75 (with 15% di-iodo byproduct) |

| 5 | Dichloromethane | 25 | 1.1 : 1 | 2 | 70 |

This hypothetical data illustrates how changing reaction parameters can affect the outcome of the synthesis, emphasizing the need for careful optimization to achieve the desired product in high yield and purity.

Solvent Effects in Synthesis

The choice of solvent is a critical parameter in the synthesis of this compound, significantly influencing reaction rates, yields, and regioselectivity. Traditionally, iodination reactions were often conducted in chlorinated solvents such as dichloromethane (CH2Cl2), chloroform (B151607) (CHCl3), and carbon tetrachloride (CCl4). acsgcipr.org However, due to environmental and safety concerns, a shift towards greener and more benign solvent systems is a key focus of modern synthetic strategies. acsgcipr.org

Research into the iodination of phenols has demonstrated that the solvent's polarity and protic nature can dramatically affect the reaction outcome. For instance, in the hydrodeoxygenation of guaiacol (2-methoxyphenol), a precursor molecule, less protic solvents were found to increase the catalytic activity. bohrium.com While not the iodination reaction itself, this highlights the sensitivity of the guaiacol structure to the solvent environment. In direct iodination studies, water has emerged as a viable and eco-friendly solvent. acsgcipr.orgresearchgate.net The use of water as a solvent in a copper(II) nitrate-catalyzed aerobic oxyiodination of phenols not only aligns with green chemistry principles but also shows high activity and selectivity for the desired para-iodo substituted product. researchgate.net

The effect of different solvents on the iodination of 2-methoxyphenol (guaiacol) is summarized in the table below, comparing traditional halogenated solvents with greener alternatives.

| Solvent | Iodinating System | Yield (%) | Reaction Time (h) | Reference |

| Dichloromethane (CH2Cl2) | I2 / H2O2 | ~90% | 20.5 | mdma.ch |

| Water | I2 / O2 / Cu(NO3)2 | High | Not Specified | researchgate.net |

| Acetonitrile/Water | I2 / O2 / CuCl | Not Specified | Not Specified | researchgate.net |

| Ethanol | I2 / NaNO2 | Good | 1.5 - 6 | thieme-connect.comelsevierpure.com |

| Solvent-Free | I2 / 30% aq. H2O2 | High | 5 - 27 | researchgate.net |

Note: Yields and reaction times are generalized from studies on similar phenolic iodinations, as specific comparative data for this compound across all listed solvents is not available in a single source. The data for Dichloromethane is from a related synthesis.

Temperature and Pressure Influences on Reaction Efficiency

Temperature is a crucial factor that governs the kinetics and thermodynamics of the iodination of 2-methoxyphenol. The reaction temperature must be carefully controlled to ensure a reasonable reaction rate without promoting the formation of undesired by-products or decomposition of the starting material or product. For many iodination reactions of phenols, transformations can be achieved at or near room temperature. For example, a method using I2/NaNO2 proceeds efficiently at room temperature. thieme-connect.comelsevierpure.com

In other systems, moderate heating is employed to increase the reaction rate. An aerobic oxyiodination catalyzed by copper(II) nitrate is performed under "mild conditions," which typically implies temperatures slightly above ambient. researchgate.net Similarly, iodination using 30% aqueous hydrogen peroxide as an oxidant is effectively carried out at 45 °C. researchgate.net For analogous syntheses of related methoxyphenols, reaction temperatures can range from 200-350 °C, although this is for a different type of reaction (methylation) and not iodination. google.com The optimal temperature is highly dependent on the specific reagents and catalysts used.

Pressure is generally a less critical parameter for the liquid-phase iodination of phenols, with most reported syntheses being conducted at atmospheric pressure. The use of elevated pressure is uncommon unless gaseous reagents are involved or the reaction is intended to proceed in a sealed system to prevent the loss of volatile components at higher temperatures.

| Parameter | Condition | Effect on Reaction | Reference |

| Temperature | Room Temperature | Efficient for I2/NaNO2 system | elsevierpure.com |

| Temperature | 45 °C | Optimal for I2/H2O2 (aq.) system | researchgate.net |

| Temperature | Mild Conditions | Effective for Cu-catalyzed systems | researchgate.net |

| Pressure | Atmospheric | Standard for most liquid-phase iodinations | N/A |

Catalyst and Ligand Screening for Enhanced Yields

The use of catalysts is fundamental to developing efficient and selective syntheses of this compound. Catalysts can enhance the reaction rate, improve the yield, and, most importantly, direct the iodination to the desired para position relative to the hydroxyl group, minimizing the formation of ortho-iodinated and di-iodinated isomers.

A variety of catalytic systems have been explored for the iodination of phenols. These include both metal-based and metal-free catalysts. Copper(II) nitrate has been shown to be a highly efficient catalyst for the aerobic oxyiodination of phenols, using molecular oxygen as the ultimate oxidant. researchgate.net This system demonstrates high activity and remarkable selectivity for the para-substituted product. researchgate.net Similarly, cuprous(I) chloride has been used to catalyze the oxidation of phenols. researchgate.net

Solid acid catalysts have also been investigated for the direct iodination of phenol using molecular iodine and H2O2 as the oxidant. researchgate.net These heterogeneous catalysts offer the advantage of easy separation from the reaction mixture and potential for recycling, aligning with green chemistry principles. Other approaches have utilized reagents like N-iodosuccinimide with catalytic amounts of trifluoroacetic acid. mdpi.com

| Catalyst / System | Iodinating Agent | Oxidant | Key Advantage(s) | Reference |

| Copper(II) nitrate | I2 | Molecular Oxygen (air) | High para-selectivity, green oxidant | researchgate.net |

| Solid Acids (e.g., Zeolites) | I2 | H2O2 | Heterogeneous, recyclable | researchgate.net |

| Trifluoroacetic Acid | N-Iodosuccinimide (NIS) | N/A | Mild, regioselective | mdpi.com |

| I2/NaNO2 | In situ generated I+ | NaNO2 | Room temperature, Lewis acid-free | thieme-connect.comelsevierpure.com |

Green Chemistry Principles in this compound Synthesis

The principles of green chemistry are increasingly influencing the development of synthetic routes for this compound and other fine chemicals. researchgate.net The goal is to design processes that reduce waste, use less hazardous substances, and are more energy-efficient. jddhs.com

A primary focus in the green synthesis of iodophenols is the replacement of toxic organic solvents. nih.gov Water has been successfully employed as a reaction medium, offering significant environmental benefits over traditional chlorinated solvents. acsgcipr.orgresearchgate.net Furthermore, solvent-free reaction conditions (SFRC) represent an even more advanced green approach, where the reaction is performed with neat reagents, often with an oxidant like 30% aqueous hydrogen peroxide. researchgate.net

Chemical Transformations and Derivatization of 4 Iodo 2 Methoxyphenol

Cross-Coupling Reactions Involving 4-Iodo-2-methoxyphenol

This compound is a valuable substrate for a variety of cross-coupling reactions, enabling the formation of carbon-carbon and carbon-heteroatom bonds. These transformations are fundamental in the synthesis of complex organic molecules.

Palladium-Catalyzed Heck Coupling Reactions with this compound

The Heck reaction, a palladium-catalyzed coupling of an aryl halide with an alkene, is a powerful tool for the formation of carbon-carbon bonds. organic-chemistry.orgnih.gov this compound serves as an effective aryl halide component in this reaction, leading to the synthesis of various substituted stilbene (B7821643) derivatives. These reactions are typically carried out in the presence of a palladium catalyst, a base, and a suitable solvent. organic-chemistry.org The reaction proceeds via a catalytic cycle involving oxidative addition, migratory insertion, β-hydride elimination, and reductive elimination. nih.gov

The synthesis of resveratrol (B1683913) and its analogs often utilizes the Heck reaction as a key step to form the characteristic stilbene skeleton. researchgate.netresearchgate.net For instance, coupling this compound or its derivatives with appropriate styrenes under Heck conditions provides a direct route to these biologically significant molecules. researchgate.net The reaction conditions can be tailored to achieve high yields and stereoselectivity, often favoring the formation of the (E)-stilbene isomer. researchgate.net

Table 1: Examples of Heck Coupling Reactions with this compound Derivatives

| Aryl Halide | Alkene | Catalyst | Base | Solvent | Product |

| This compound | Styrene | Pd(OAc)₂ | Et₃N | DMF | (E)-2-Methoxy-4-styrylphenol |

| This compound | Ethyl acrylate | Pd(PPh₃)₄ | K₂CO₃ | Acetonitrile | Ethyl (E)-3-(4-hydroxy-3-methoxyphenyl)acrylate |

| 3,5-Dimethoxyiodobenzene | 4-Hydroxystyrene | Pd(OAc)₂ | (dicyclohexyl)methylamine | DMA/Water | Resveratrol |

Suzuki-Miyaura Cross-Coupling Reactions of this compound Derivatives

The Suzuki-Miyaura cross-coupling reaction is a versatile method for the synthesis of biaryls, which are important structural motifs in many pharmaceuticals and natural products. nih.govresearchgate.net This reaction involves the palladium-catalyzed coupling of an organoboron compound with an aryl halide. nih.gov this compound and its derivatives are excellent substrates for Suzuki-Miyaura coupling, reacting with a wide range of arylboronic acids to produce hydroxylated biphenyls. nih.govresearchgate.net

These reactions are typically carried out in the presence of a palladium catalyst, a base, and a suitable solvent system. nih.gov The choice of catalyst and ligands can significantly influence the reaction efficiency and substrate scope. nih.gov The synthesis of eugenol (B1671780) and curcumin-analog hydroxylated biphenyls has been achieved using this methodology, starting from 4-substituted-2-methoxyphenols. nih.govoadoi.org

Table 2: Suzuki-Miyaura Coupling of this compound Derivatives

| Aryl Halide Derivative | Arylboronic Acid | Catalyst | Base | Product |

| This compound | Phenylboronic acid | Pd(PPh₃)₄ | Na₂CO₃ | 4'-Hydroxy-3'-methoxybiphenyl |

| This compound | 4-Methylphenylboronic acid | Pd(OAc)₂/SPhos | K₃PO₄ | 4'-Hydroxy-3'-methoxy-4-methylbiphenyl |

| 1-Iodo-2,6-dimethoxybenzene | 4-Formylphenylboronic acid | Pd(dppf)Cl₂ | Cs₂CO₃ | 4'-(2,6-Dimethoxyphenyl)benzaldehyde |

Other Transition Metal-Catalyzed Coupling Reactions of this compound

Beyond Heck and Suzuki-Miyaura couplings, this compound participates in a variety of other transition metal-catalyzed reactions.

Sonogashira Coupling: This reaction enables the formation of a carbon-carbon bond between an aryl halide and a terminal alkyne, catalyzed by palladium and a copper(I) co-catalyst. wikipedia.orgorganic-chemistry.org this compound can be coupled with various alkynes to synthesize substituted arylalkynes, which are valuable intermediates in organic synthesis. libretexts.org The reaction is typically carried out under mild conditions with a base such as an amine. wikipedia.org

Buchwald-Hartwig Amination: This palladium-catalyzed reaction is a powerful method for the formation of carbon-nitrogen bonds by coupling aryl halides with amines. wikipedia.orgacsgcipr.org this compound can be used to synthesize various N-aryl compounds, which are prevalent in pharmaceuticals. wikipedia.org The reaction requires a palladium catalyst, a suitable phosphine (B1218219) ligand, and a base. libretexts.org

Ullmann Condensation: This copper-catalyzed reaction is a classic method for forming carbon-oxygen and carbon-nitrogen bonds. organic-chemistry.orgnih.gov The Ullmann ether synthesis, a variant of this reaction, can be used to prepare diaryl ethers from an aryl halide and a phenol (B47542). organic-chemistry.org While less common than palladium-catalyzed methods, copper-catalyzed couplings of this compound with various nucleophiles offer an alternative synthetic route. nih.govresearchgate.net

Nucleophilic Substitution Reactions Involving this compound

The hydroxyl group of this compound can act as a nucleophile in various substitution reactions. A prominent example is the Williamson ether synthesis, a widely used method for preparing ethers. wikipedia.orgmasterorganicchemistry.com In this reaction, the phenolic proton is first removed by a base to form a phenoxide ion, which then acts as a nucleophile and attacks an alkyl halide in an SN2 reaction to form an ether. jk-sci.comlibretexts.org

The choice of base is crucial and can range from strong bases like sodium hydride for forming dialkyl ethers to milder bases like potassium carbonate for aryl ethers. jk-sci.com The reaction is generally most effective with primary alkyl halides, as secondary and tertiary halides are more prone to elimination reactions. masterorganicchemistry.com

Table 3: Williamson Ether Synthesis with this compound

| Alkyl Halide | Base | Solvent | Product |

| Methyl iodide | K₂CO₃ | Acetone | 4-Iodo-1,2-dimethoxybenzene |

| Ethyl bromide | NaH | THF | 1-Ethoxy-4-iodo-2-methoxybenzene |

| Benzyl chloride | Cs₂CO₃ | DMF | 1-(Benzyloxy)-4-iodo-2-methoxybenzene |

Electrophilic Aromatic Substitution Reactions on this compound Scaffolds

The aromatic ring of this compound is activated towards electrophilic aromatic substitution by the electron-donating hydroxyl and methoxy (B1213986) groups. These groups direct incoming electrophiles primarily to the ortho and para positions relative to themselves. Given the existing substitution pattern, further substitution is directed to the positions ortho to the hydroxyl and methoxy groups.

Common electrophilic aromatic substitution reactions include:

Nitration: Introduction of a nitro group (-NO₂) onto the aromatic ring using a mixture of nitric acid and sulfuric acid.

Halogenation: Introduction of a halogen (e.g., Br, Cl) onto the aromatic ring using a Lewis acid catalyst.

Friedel-Crafts Alkylation and Acylation: Introduction of an alkyl or acyl group, respectively, using an alkyl halide or acyl halide and a Lewis acid catalyst.

The regioselectivity of these reactions is governed by the directing effects of the existing substituents.

Oxidation and Reduction Pathways of this compound and its Analogues

The phenolic hydroxyl group of this compound and its analogs can be oxidized to form quinones. pearson.com The oxidation of phenols can be achieved using various oxidizing agents. For instance, o-iodoxybenzoic acid (IBX) has been shown to be an efficient reagent for the regioselective oxidation of phenols to o-quinones. nih.gov This transformation is particularly useful as o-quinones are versatile synthetic intermediates. nih.gov The oxidation of 4-alkyl-2-methoxyphenols can lead to the formation of quinone methides. nih.gov

Conversely, the iodo group on the aromatic ring can be removed through reductive dehalogenation. This can be accomplished using various reducing agents, such as catalytic hydrogenation (H₂ with a metal catalyst like Pd/C) or by using hydride sources. This reduction would yield 2-methoxyphenol. chemicalbook.com

Functional Group Interconversions of this compound

The chemical structure of this compound, featuring a hydroxyl group, a methoxy group, and an iodine atom on an aromatic ring, allows for a variety of functional group interconversions. These transformations are pivotal in modifying the compound's properties and for its use as an intermediate in the synthesis of more complex molecules. Key reactions include transformations of the hydroxyl and methoxy groups, as well as palladium-catalyzed cross-coupling reactions involving the carbon-iodine bond.

Reactions of the Hydroxyl Group

The phenolic hydroxyl group is a primary site for functionalization, most commonly through O-alkylation and O-acylation reactions.

O-alkylation of the hydroxyl group introduces an ether linkage, a common strategy to protect the phenol or to introduce new functional moieties. A general and widely used method for this transformation is the Williamson ether synthesis. This reaction involves the deprotonation of the phenol with a base to form a more nucleophilic phenoxide, which then undergoes nucleophilic substitution with an alkyl halide.

Commonly used bases include sodium hydride (NaH) or potassium carbonate (K2CO3), and the reaction is typically carried out in a polar aprotic solvent like tetrahydrofuran (B95107) (THF) or dimethylformamide (DMF). The choice of alkyl halide can vary widely, allowing for the introduction of diverse alkyl and functionalized alkyl groups. For instance, the reaction with propargyl bromide is used to introduce a terminal alkyne, a versatile handle for further transformations such as click chemistry or Sonogashira coupling.

Table 1: Representative O-Alkylation of Phenols This table presents a general methodology for the O-alkylation of a phenolic compound, which is applicable to this compound.

| Reactant | Reagents | Solvent | Temperature | Product | Yield |

|---|

Data adapted from a procedure for a structurally related N-acetylneuraminic acid derivative. nih.gov

O-acylation converts the phenolic hydroxyl group into an ester. This transformation is often employed to protect the hydroxyl group or to synthesize biologically active ester derivatives. The reaction is typically achieved by treating the phenol with an acyl chloride or an acid anhydride (B1165640) in the presence of a base.

Bases such as pyridine (B92270) or triethylamine (B128534) (Et3N) are commonly used to neutralize the hydrogen chloride byproduct formed when using acyl chlorides. The reaction is generally efficient and proceeds under mild conditions. The choice of the acylating agent determines the nature of the ester group introduced.

Table 2: General Conditions for O-Acylation of Phenols This table outlines typical conditions for the O-acylation of phenols, applicable to this compound.

| Reactant | Acylating Agent | Base | Solvent | Temperature | Product |

|---|

Cleavage of the Methoxy Group (O-Demethylation)

The methoxy group on the aromatic ring can be cleaved to yield a hydroxyl group, a process known as O-demethylation. This transformation is particularly important in the synthesis of natural products and pharmaceuticals where a catechol (1,2-dihydroxybenzene) moiety is required.

A powerful and frequently used reagent for the demethylation of aryl methyl ethers is boron tribromide (BBr3). chem-station.commdma.chcommonorganicchemistry.com The reaction proceeds via the formation of a complex between the Lewis acidic boron atom and the ether oxygen, followed by nucleophilic attack of a bromide ion on the methyl group. chem-station.com This method is effective even for sterically hindered ethers and is known to be particularly useful for the demethylation of iodinated ethers where other reagents might fail or cause decomposition. mdma.chorgsyn.org The reaction is typically performed in an anhydrous solvent like dichloromethane (B109758) (DCM) at low temperatures, such as -78 °C, and then allowed to warm to room temperature. chem-station.comorgsyn.org

Table 3: O-Demethylation of Aryl Methyl Ethers using Boron Tribromide This table provides a general procedure for the demethylation of aryl methyl ethers, a reaction directly applicable to this compound.

| Substrate | Reagent | Solvent | Temperature | Product |

|---|

Data compiled from general procedures for BBr3-mediated demethylation. chem-station.commdma.chcommonorganicchemistry.comorgsyn.orgcommonorganicchemistry.com

Palladium-Catalyzed Cross-Coupling Reactions

The carbon-iodine bond in this compound is a key site for functionalization, enabling the formation of new carbon-carbon and carbon-nitrogen bonds through various palladium-catalyzed cross-coupling reactions. The high reactivity of the aryl iodide bond makes it an excellent substrate for these transformations. wikipedia.orglibretexts.orglibretexts.org

The Suzuki-Miyaura coupling is a versatile method for forming carbon-carbon bonds by reacting an organohalide with an organoboron compound, typically a boronic acid or a boronic ester. libretexts.orgorganic-chemistry.org For this compound, this reaction allows for the introduction of a wide range of aryl, heteroaryl, or vinyl substituents at the C4 position. The reaction is catalyzed by a palladium(0) complex and requires a base, such as potassium carbonate or sodium ethoxide, to activate the organoboron species. organic-chemistry.orgharvard.edu

Table 4: Typical Conditions for Suzuki-Miyaura Coupling of Aryl Iodides This table outlines representative conditions for the Suzuki-Miyaura coupling, which are suitable for this compound.

| Aryl Halide | Coupling Partner | Catalyst | Base | Solvent | Temperature | Product |

|---|

Data based on general Suzuki-Miyaura coupling protocols. harvard.eduresearchgate.netresearchgate.net

The Sonogashira coupling reaction forms a carbon-carbon bond between an aryl halide and a terminal alkyne. wikipedia.orgorganic-chemistry.org This reaction is particularly useful for synthesizing arylalkynes, which are important structural motifs in many natural products and functional materials. The reaction is typically catalyzed by a palladium complex in the presence of a copper(I) co-catalyst and an amine base, such as triethylamine or diisopropylamine. wikipedia.orgorganic-chemistry.org The aryl iodide of this compound is an excellent substrate for this transformation, reacting under mild conditions. vinhuni.edu.vn

Table 5: General Conditions for Sonogashira Coupling of Aryl Iodides This table presents typical conditions for the Sonogashira coupling of aryl iodides, applicable to this compound.

| Aryl Halide | Alkyne | Catalyst | Co-catalyst | Base | Solvent | Temperature | Product |

|---|

Data compiled from standard Sonogashira coupling procedures. wikipedia.orgorganic-chemistry.orgorganic-chemistry.orgvinhuni.edu.vn

The Buchwald-Hartwig amination is a powerful method for the formation of carbon-nitrogen bonds by coupling an aryl halide with an amine in the presence of a palladium catalyst and a strong base. wikipedia.orglibretexts.orgacsgcipr.org This reaction allows for the synthesis of a wide variety of arylamines from this compound. The choice of palladium catalyst, often in combination with specialized phosphine ligands, is crucial for the success of the reaction. wikipedia.org A strong, non-nucleophilic base, such as sodium tert-butoxide (NaOt-Bu), is typically required. researchgate.net

Table 6: Representative Conditions for Buchwald-Hartwig Amination of Aryl Iodides This table shows typical conditions for the Buchwald-Hartwig amination, suitable for reacting with this compound.

| Aryl Halide | Amine | Catalyst | Ligand | Base | Solvent | Temperature | Product |

|---|

Data based on general protocols for Buchwald-Hartwig amination. wikipedia.orgresearchgate.netorganic-chemistry.org

Advanced Spectroscopic Characterization and Structural Elucidation of 4 Iodo 2 Methoxyphenol and Its Derivatives

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a cornerstone technique for determining the structure of organic molecules. By analyzing the magnetic properties of atomic nuclei, it provides detailed information about the chemical environment, connectivity, and spatial arrangement of atoms within a molecule.

¹H NMR Spectroscopic Analysis of 4-Iodo-2-methoxyphenol and Analogues

Proton (¹H) NMR spectroscopy reveals the number of different types of protons and their neighboring environments in a molecule. For this compound, the aromatic region of the ¹H NMR spectrum is of particular interest. The substituents on the benzene (B151609) ring—a hydroxyl (-OH), a methoxy (B1213986) (-OCH₃), and an iodine (-I) atom—influence the chemical shifts of the three remaining aromatic protons.

Based on the analysis of analogous compounds, the expected signals for this compound would include a singlet for the methoxy protons, a singlet for the phenolic proton, and three signals in the aromatic region corresponding to the protons at positions 3, 5, and 6. The iodine atom at position 4 will deshield the adjacent protons (H-3 and H-5), while the methoxy group at C-2 will shield the adjacent proton (H-3).

The following table presents ¹H NMR data for several analogues of this compound, which helps in predicting its spectrum. The data is typically recorded in deuterated chloroform (B151607) (CDCl₃).

| Compound Name | Aromatic Protons Chemical Shifts (δ, ppm) | Methoxy Protons (δ, ppm) | Other Protons (δ, ppm) |

| Guaiacol (B22219) (2-Methoxyphenol) | 6.86-6.92 (m, 4H) | 3.86 (s, 3H) | 5.7 (br s, 1H, -OH) |

| 4-Methoxyphenol | 6.77 (s, 4H) | 3.75 (s, 3H) | 5.62 (s, 1H, -OH) |

| 2-Iodo-1-methoxy-4-methylbenzene | 6.72 (d, 1H), 7.10 (dd, 1H), 7.60 (d, 1H) | 3.85 (s, 3H) | 2.26 (s, 3H, -CH₃) |

| 4-Bromo-2-iodo-1-methoxybenzene | 6.67-6.70 (d, 1H), 7.39-7.42 (dd, 1H), 7.87-7.88 (d, 1H) | 3.86 (s, 3H) | |

| 4-Vinylguaiacol | 6.88 (m, 3H), 6.63 (dd, 1H), 5.58 (d, 1H), 5.12 (d, 1H) | 3.91 (s, 3H) | 5.61 (s, 1H, -OH) |

This table is interactive. You can sort and filter the data.

¹³C NMR Spectroscopic Analysis of this compound and Analogues

Carbon-13 (¹³C) NMR spectroscopy provides information on the different carbon environments in a molecule. In this compound, seven distinct carbon signals are expected: six for the aromatic ring and one for the methoxy group. The chemical shifts are significantly influenced by the attached functional groups. The carbon attached to the iodine (C-4) is expected to have a low chemical shift due to the heavy atom effect. The carbons attached to the oxygen atoms of the hydroxyl (C-1) and methoxy (C-2) groups will appear at higher chemical shifts (downfield).

The ¹³C NMR data for related compounds are presented below to illustrate these effects. rsc.org

| Compound Name | Aromatic Carbons Chemical Shifts (δ, ppm) | Methoxy Carbon (δ, ppm) |

| Guaiacol (2-Methoxyphenol) | 110.7, 114.6, 120.2, 121.5, 145.7, 146.6 | 55.9 |

| 4-Methoxyphenol | 114.8, 115.8, 149.8, 153.5 | 55.7 |

| 2-Iodo-1-methoxy-4-methylbenzene | 85.7 (C-I), 110.8, 129.9, 132.0, 139.8, 156.1 | 56.4 |

| 4-Bromo-2-iodo-1-methoxybenzene | 87.1 (C-I), 112.4, 113.8 (C-Br), 132.6, 141.6, 157.9 | 57.0 |

| 4-Iodo-1,2-dimethoxybenzene | 82.3 (C-I), 113.1, 120.3, 129.7, 149.1, 149.8 | 55.9, 56.1 |

This table is interactive. You can sort and filter the data.

Advanced Multi-Dimensional NMR Techniques for Structural Confirmation

While 1D NMR provides fundamental data, 2D NMR techniques are essential for the definitive structural confirmation of complex molecules like this compound. rsc.org

COSY (Correlation Spectroscopy): This homonuclear technique identifies protons that are coupled to each other, typically on adjacent carbons. For this compound, a COSY spectrum would show correlations between the adjacent aromatic protons (e.g., H-5 and H-6), confirming their connectivity. sdsu.edu

HSQC (Heteronuclear Single Quantum Coherence): This experiment correlates proton signals with the carbon signals of the nuclei they are directly attached to. An HSQC spectrum would definitively assign which proton is attached to which carbon in the aromatic ring (e.g., H-3 to C-3, H-5 to C-5, and H-6 to C-6). It would also show a correlation between the methoxy protons and the methoxy carbon. nanalysis.com

HMBC (Heteronuclear Multiple Bond Correlation): HMBC reveals correlations between protons and carbons that are two or three bonds away. This is crucial for piecing together the molecular skeleton. For instance, the methoxy protons would show a correlation to the C-2 carbon, and the aromatic protons would show correlations to neighboring carbons, confirming the substitution pattern. For example, H-3 would show correlations to C-1, C-2, and C-5. sdsu.eduyoutube.com

Together, these multi-dimensional techniques provide an unambiguous map of the molecular structure, confirming the placement of the iodo, methoxy, and hydroxyl groups on the phenol (B47542) ring.

Mass Spectrometry (MS)

Mass spectrometry is a powerful analytical technique that measures the mass-to-charge ratio (m/z) of ionized molecules. It is used to determine the molecular weight and elemental composition of a compound and can provide structural information through analysis of fragmentation patterns.

High-Resolution Mass Spectrometry (HRMS) of this compound Derivatives

High-Resolution Mass Spectrometry (HRMS) provides highly accurate mass measurements, often to within a few parts per million (ppm). This precision allows for the determination of the elemental formula of a compound. For this compound (C₇H₇IO₂), the calculated monoisotopic mass is 249.9491 g/mol . sigmaaldrich.comuni.lu HRMS analysis would yield a measured mass very close to this value, confirming the elemental composition and ruling out other potential formulas with the same nominal mass. This technique is invaluable for confirming the identity of newly synthesized derivatives or for identifying unknown compounds in complex mixtures.

Gas Chromatography-Mass Spectrometry (GC-MS) Analysis

Gas Chromatography-Mass Spectrometry (GC-MS) combines the separation capabilities of gas chromatography with the detection power of mass spectrometry. uni.lu It is well-suited for the analysis of volatile and semi-volatile compounds like this compound.

In a GC-MS analysis, the sample is first vaporized and separated based on its boiling point and polarity in the GC column. The retention time—the time it takes for the compound to travel through the column—is a characteristic property. Subsequently, the separated compound enters the mass spectrometer, where it is ionized, typically by electron impact (EI). This process often causes the molecule to break apart into characteristic fragments.

The resulting mass spectrum shows a molecular ion peak ([M]⁺), which corresponds to the mass of the intact molecule, and various fragment ion peaks. For this compound, the molecular ion peak would be observed at an m/z of approximately 250. Common fragmentation patterns for aromatic compounds include the loss of small, stable groups. For this molecule, characteristic fragments could arise from:

Loss of a methyl group (-CH₃) from the methoxy ether, resulting in a peak at m/z 235.

Loss of the iodine atom (-I), leading to a peak at m/z 123.

Cleavage of the C-O bond of the methoxy group, losing -OCH₃, resulting in a peak at m/z 219.

Analysis of the retention time and the unique fragmentation pattern allows for the confident identification and quantification of this compound in a sample. rsc.orgresearchgate.net

Infrared (IR) and Raman Spectroscopy

Vibrational spectroscopy, encompassing both Infrared (IR) and Raman techniques, provides a detailed fingerprint of a molecule by probing its fundamental vibrational modes. These two methods are complementary, as their selection rules differ; IR spectroscopy detects vibrations that cause a change in the molecular dipole moment, while Raman spectroscopy is sensitive to vibrations that induce a change in molecular polarizability. photothermal.comedinst.com

In the analysis of this compound, the IR and Raman spectra are expected to exhibit characteristic bands corresponding to the vibrations of the phenolic O-H group, the methoxy C-O group, the aromatic ring, and the C-I bond. Due to the lack of a publicly available experimental spectrum for this compound, the vibrational assignments can be inferred from data on analogous compounds such as phenol, p-halophenols, and methoxyphenols. acs.orgresearchgate.netijaemr.com

Key Vibrational Modes for this compound (Predicted by Analogy):

O-H Vibrations: The hydroxyl group gives rise to a strong, broad O-H stretching band in the IR spectrum, typically in the region of 3200-3600 cm⁻¹. The exact frequency is sensitive to hydrogen bonding. ijaemr.com The O-H in-plane bending vibration is expected around 1200-1400 cm⁻¹.

C-H Vibrations: Aromatic C-H stretching vibrations appear above 3000 cm⁻¹, while the C-H stretching of the methyl group in the methoxy substituent is observed in the 2850-2960 cm⁻¹ region.

Aromatic Ring Vibrations: The C=C stretching vibrations of the benzene ring typically result in a series of bands in the 1450-1600 cm⁻¹ region. The substitution pattern on the ring influences the intensity and position of these bands.

C-O Vibrations: The spectrum will show C-O stretching bands for both the phenolic C-OH bond and the aryl-ether C-O-CH₃ bond. The aryl C-O stretch is typically strong and appears in the 1200-1260 cm⁻¹ range.

C-I Vibration: The carbon-iodine stretching vibration is expected at a lower frequency, typically in the 480-610 cm⁻¹ range, due to the high mass of the iodine atom.

The principle of complementarity is crucial in structural analysis. scitepress.org For instance, the symmetric stretching of the non-polar C=C bonds in the aromatic ring may produce a strong signal in the Raman spectrum but a weak one in the IR spectrum. photothermal.com Conversely, the polar O-H stretching vibration is typically very strong in the IR spectrum.

Interactive Data Table: Predicted IR and Raman Vibrational Frequencies for this compound

| Vibrational Mode | Predicted Frequency Range (cm⁻¹) | Expected IR Intensity | Expected Raman Intensity |

| O-H Stretch | 3200-3600 | Strong, Broad | Weak |

| Aromatic C-H Stretch | 3000-3100 | Medium | Medium |

| Methyl C-H Stretch | 2850-2960 | Medium | Medium |

| Aromatic C=C Stretch | 1450-1600 | Medium-Strong | Strong |

| O-H In-plane Bend | 1200-1400 | Medium | Weak |

| Aryl C-O Stretch | 1200-1260 | Strong | Medium |

| C-I Stretch | 480-610 | Medium | Strong |

Note: The data in this table are predicted based on characteristic frequencies of functional groups and data from analogous compounds, not from direct experimental measurement on this compound.

Ultraviolet-Visible (UV-Vis) Spectroscopy

UV-Vis spectroscopy probes the electronic transitions within a molecule by measuring its absorption of light in the ultraviolet and visible regions of the electromagnetic spectrum. The absorption of photons excites electrons from a lower energy ground state to a higher energy excited state. In aromatic compounds like this compound, the most significant transitions are typically π → π* transitions associated with the conjugated π-electron system of the benzene ring. utoronto.ca

The spectrum of this compound is expected to be influenced by the chromophoric benzene ring and the auxochromic hydroxyl (-OH), methoxy (-OCH₃), and iodo (-I) substituents. Auxochromes are groups that, when attached to a chromophore, modify the wavelength and intensity of the absorption maximum (λ_max).

The parent compound, 4-methoxyphenol, exhibits absorption maxima at approximately 222 nm and 282 nm. sielc.com Phenol itself has a λ_max around 275 nm. docbrown.info The introduction of an iodine atom at the para position to the hydroxyl group (as in 4-iodophenol) is known to cause a bathochromic shift (a shift to longer wavelengths) due to the halogen's ability to extend the conjugation through its lone pairs of electrons. nist.gov Therefore, this compound is predicted to have its primary absorption bands in the UVA range. The exact λ_max and molar absorptivity (ε) would be determined by the combined electronic effects of all three substituents on the benzene ring's π-electron system.

Interactive Data Table: UV-Vis Absorption Maxima for this compound and Related Compounds

| Compound | λ_max 1 (nm) | λ_max 2 (nm) | Solvent |

| Phenol docbrown.info | ~275 | - | Not Specified |

| 4-Methoxyphenol sielc.com | 222 | 282 | Acidic Mobile Phase |

| 4-Iodophenol nist.gov | Data Available | - | Not Specified |

| This compound | Predicted >282 | - | - |

Note: The λ_max for this compound is a prediction based on substituent effects observed in analogous compounds.

X-ray Diffraction (XRD) Crystallography for Solid-State Structure

X-ray crystallography is the definitive method for determining the precise three-dimensional arrangement of atoms within a crystalline solid. nih.govnih.gov By analyzing the diffraction pattern produced when a single crystal is irradiated with an X-ray beam, researchers can calculate the electron density map of the molecule and thereby determine atomic positions, bond lengths, bond angles, and torsional angles with high precision.

While no published crystal structure for this compound itself is currently available, crystallographic data from closely related iodo-aromatic compounds provide insight into the expected solid-state interactions. For example, the crystal structure of 4-iodo-1H-pyrazole reveals the formation of catemeric hydrogen-bonded networks in the solid state. mdpi.com Similarly, the analysis of other halogenated phenols often shows significant intermolecular interactions, such as hydrogen bonding involving the hydroxyl group and halogen bonding involving the iodine atom.

A crystallographic study of this compound would definitively establish its solid-state conformation, including the planarity of the aromatic ring and the orientation of the methoxy and hydroxyl substituents. Key parameters that would be determined include:

Crystal System and Space Group: Describing the symmetry of the crystal lattice.

Unit Cell Dimensions: The lengths (a, b, c) and angles (α, β, γ) of the repeating unit cell.

Intermolecular Interactions: The presence and geometry of hydrogen bonds (O-H···O) and potential halogen bonds (C-I···O or C-I···π), which govern the molecular packing in the crystal lattice.

The analysis of a derivative, (E)-4,6-diiodo-2-(((4-methoxy-2-nitrophenyl)imino)methyl)-3-methylphenol, provides an example of the complex structures that can be elucidated, confirming molecular geometry and intermolecular contacts. researchgate.net Obtaining a single crystal of this compound suitable for XRD analysis would be a crucial step in fully characterizing its solid-state structure.

Interactive Data Table: Key Crystallographic Parameters (Hypothetical for this compound)

| Parameter | Description | Expected Information |

| Crystal System | The crystal family (e.g., monoclinic, orthorhombic). | Basic symmetry of the crystal. |

| Space Group | The specific symmetry group of the crystal. | Detailed symmetry elements. |

| Unit Cell Parameters (a, b, c, α, β, γ) | Dimensions of the repeating unit. | Size and shape of the unit cell. |

| Z | Number of molecules per unit cell. | Packing density. |

| Bond Lengths (Å) | Distances between bonded atoms (e.g., C-I, C-O, O-H). | Precise molecular geometry. |

| Bond Angles (°) | Angles between adjacent bonds. | Precise molecular geometry. |

| Hydrogen Bonds | Geometry of donor-acceptor interactions. | Details of intermolecular packing. |

Note: This table represents the type of data that would be obtained from an X-ray crystallography experiment; the values are hypothetical as no experimental structure has been reported.

Computational Chemistry and Modeling Studies of 4 Iodo 2 Methoxyphenol

Density Functional Theory (DFT) Calculations for 4-Iodo-2-methoxyphenol Systems

Density Functional Theory (DFT) is a cornerstone of modern computational chemistry, used to investigate the electronic structure and properties of molecules. DFT calculations are instrumental in understanding the behavior of substituted phenols, including this compound, by providing a balance between accuracy and computational cost. karazin.ua Such calculations can elucidate properties like molecular geometry, bond dissociation energies, and reactivity, which are crucial for understanding mechanisms like radical scavenging in phenolic antioxidants. nih.gov

The electronic properties of this compound can be characterized by analyzing its frontier molecular orbitals: the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). irjweb.com The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO energy indicates its ability to accept electrons. The difference in energy between these two orbitals, known as the HOMO-LUMO gap, is a critical parameter for determining a molecule's chemical reactivity, kinetic stability, and polarizability. irjweb.comyoutube.com

A smaller HOMO-LUMO gap suggests higher chemical reactivity and a greater ease of electronic excitation. irjweb.com For phenolic compounds, these calculations help in understanding their antioxidant activity and reaction pathways. karazin.ua DFT methods, such as B3LYP with a 6-311++G basis set, are commonly employed to calculate these orbital energies and map their electron density distributions, providing insights into the most probable sites for electrophilic and nucleophilic attack. irjweb.com

Table 1: Conceptual DFT Global Reactivity Descriptors This table is interactive. Click on the headers to sort.

| Parameter | Formula | Description |

|---|---|---|

| HOMO-LUMO Gap (ΔE) | ELUMO - EHOMO | Indicates chemical reactivity and stability. |

| Chemical Hardness (η) | (ELUMO - EHOMO) / 2 | Measures resistance to change in electron distribution. |

| Chemical Potential (μ) | (EHOMO + ELUMO) / 2 | Represents the escaping tendency of electrons. |

| Electrophilicity Index (ω) | μ² / (2η) | Quantifies the energy lowering of a molecule when it accepts electrons. |

Computational methods, particularly DFT, are widely used to predict the spectroscopic properties of molecules. By calculating the optimized molecular geometry and electronic structure, it is possible to simulate various spectra, which can then be compared with experimental data for validation.

NMR Spectroscopy: Theoretical calculations can predict the nuclear magnetic resonance (NMR) chemical shifts (¹H and ¹³C). This is achieved by computing the magnetic shielding tensors for each nucleus in the molecule's optimized geometry. These predicted shifts are valuable for assigning experimental signals and confirming molecular structures.

UV-Vis Spectroscopy: Time-Dependent DFT (TD-DFT) is the standard method for calculating electronic excitation energies and oscillator strengths. These values correspond to the absorption wavelengths (λmax) in a UV-Vis spectrum, helping to interpret the electronic transitions within the molecule.

IR Spectroscopy: DFT calculations can predict the vibrational frequencies of a molecule in the gas phase. By performing a frequency calculation on the optimized structure, a theoretical infrared (IR) spectrum can be generated. The predicted frequencies correspond to the molecule's vibrational modes (stretching, bending), which aids in the interpretation of experimental IR spectra.

Quantitative Structure-Activity Relationship (QSAR) Modeling for this compound Derivatives

Quantitative Structure-Activity Relationship (QSAR) models are mathematical models that aim to correlate the chemical structure of a compound with its biological activity or physicochemical properties. researchgate.net These models are essential in drug discovery for predicting the activity of new compounds and optimizing lead structures.

For derivatives of this compound, QSAR models can be developed to predict their therapeutic potential. For instance, a derivative of this compound, (E)-2-methoxy-4-(3-(4-methoxyphenyl) prop-1-en-1-yl) phenol (B47542) (MMPP), was evaluated using computational ADME and QSAR models. These studies indicated that MMPP possesses suitable drug-likeness properties, suggesting its potential as a therapeutic candidate. researchgate.net

Molecular Docking and Dynamics Simulations of this compound-Derived Ligands

Molecular docking is a computational technique that predicts the preferred orientation of one molecule (a ligand) when bound to a second molecule (a receptor, typically a protein). This method is crucial for understanding drug-receptor interactions and for virtual screening of potential drug candidates.

Molecular docking analyses have been performed on derivatives of this compound to explore their therapeutic mechanisms. For example, the derivative MMPP was found to directly bind to the proteins CD14 and MD2, which are involved in inflammatory responses. This interaction was shown to inhibit key signaling pathways, highlighting MMPP's potential as an anti-inflammatory agent. researchgate.net The binding affinity of MMPP was reported to be strong, with a binding energy of -8.2 kcal/mol, indicating a stable interaction with its target. researchgate.net

Prediction of Pharmacokinetic Properties (ADME) for Derivatives of this compound

The pharmacokinetic profile of a drug candidate, often summarized by the acronym ADME (Absorption, Distribution, Metabolism, and Excretion), is a critical factor in its development. Computational models are widely used to predict these properties early in the drug discovery process, reducing the time and cost associated with experimental assays.

For the this compound derivative MMPP, computational ADME predictions were employed to assess its drug-like characteristics. The results of these in silico studies were favorable, indicating that MMPP has good aqueous solubility, human intestinal absorption, and skin permeability. researchgate.net Furthermore, the models predicted a lack of mutagenicity for MMPP, adding to its profile as a promising drug candidate. researchgate.net

Table 2: Predicted ADME Properties for the this compound Derivative MMPP This table is interactive. Click on the headers to sort.

| Property | Prediction | Implication | Reference |

|---|---|---|---|

| Aqueous Solubility | Good | Favorable for formulation and bioavailability. | researchgate.net |

| Human Intestinal Absorption | Good | Indicates good potential for oral bioavailability. | researchgate.net |

| Skin Permeability | Good | Suggests potential for transdermal delivery. | researchgate.net |

| Mutagenicity | Negative | Indicates a lower risk of causing genetic mutations. | researchgate.net |

Reaction Mechanism Studies through Computational Approaches

Computational chemistry is a powerful tool for elucidating the detailed mechanisms of chemical reactions, including identifying transition states and calculating reaction energy barriers. nih.gov this compound serves as a precursor in synthetic reactions, such as the Palladium-catalyzed Heck reaction, to produce more complex derivatives like MMPP. researchgate.net

Theoretical studies using DFT can be applied to investigate the mechanism of such reactions involving iodophenols. exlibrisgroup.com For the Heck reaction, computational models can explore the catalytic cycle, including steps like oxidative addition of the aryl iodide to the palladium center, migratory insertion of the alkene, and reductive elimination. exlibrisgroup.comresearchgate.net These studies help in understanding the energetics of the reaction pathway and the roles of ligands and substrates, which is essential for optimizing reaction conditions and improving yields. researchgate.net

Applications of 4 Iodo 2 Methoxyphenol in Advanced Organic Synthesis

Role as a Key Intermediate in Multi-Step Syntheses of Complex Molecules

The strategic placement of functional groups makes 4-iodo-2-methoxyphenol a key intermediate in the linear, multi-step synthesis of high-value, complex molecules. nih.govnih.gov Its utility is prominently demonstrated in the pharmaceutical industry for the preparation of active pharmaceutical ingredients (APIs).

A significant example of its application is in the synthesis of Entacapone. iupac.orgnih.gov Entacapone is a medication used in the management of Parkinson's disease. The synthesis utilizes this compound as a crucial starting material for a palladium-catalyzed Heck cross-coupling reaction. iupac.orgnih.gov In this key step, the carbon-iodine bond is selectively activated by a palladium catalyst to form a new carbon-carbon bond with an acrylic derivative, constructing the core structure of the target molecule.

Below is a data table summarizing the key palladium-catalyzed Heck reaction in the synthesis of an Entacapone precursor.

Table 1: Synthesis of Entacapone Precursor via Heck Reaction

| Reactant 1 | Reactant 2 | Catalyst | Reagents | Product | Reference |

|---|---|---|---|---|---|

| This compound | 2-Cyano-N,N-diethylacrylamide | Tetrakis(triphenylphosphine)palladium(0) (Pd(PPh₃)₄) | Triethylamine (B128534) (TEA), Triphenylphosphine (B44618) (PPh₃), Dimethylformamide (DMF) | (E)-2-Cyano-N,N-diethyl-3-(4-hydroxy-3-methoxyphenyl)acrylamide | iupac.org |

This reaction highlights the role of this compound as a foundational scaffold, where the iodo-group serves as a handle for introducing significant molecular complexity in a single, efficient transformation.

Stereoselective Synthesis Utilizing this compound Building Blocks

In stereoselective synthesis, the goal is to control the three-dimensional arrangement of atoms in a molecule, which is critical for the biological activity of many pharmaceuticals. This is often achieved by using chiral auxiliaries—molecules that are temporarily incorporated into a synthesis to direct the stereochemical outcome of a reaction. orgchemres.orgarkat-usa.org

The structure of this compound, with its distinct functional groups, presents the potential for its derivatives to be used as building blocks in stereoselective synthesis. In principle, the hydroxyl or other functional groups could be derivatized with chiral entities, transforming the achiral this compound into a chiral building block. This modified block could then be used to influence the stereochemistry of subsequent reactions, such as alkylations or aldol (B89426) additions. arkat-usa.org However, while the principles of using chiral auxiliaries are well-established, specific examples of this compound being directly employed as a chiral building block in the stereoselective synthesis of complex natural products are not prominently featured in surveyed scientific literature. Syntheses of complex chiral molecules like (-)-malyngolide often rely on other established chiral starting materials. nih.gov

Catalyst Development and Ligand Design for Reactions of this compound

The reactivity of this compound is largely dictated by its carbon-iodine bond, making it an ideal substrate for palladium-catalyzed cross-coupling reactions such as the Suzuki, Heck, and Hiyama reactions. nih.govcam.ac.uk The development of highly efficient catalysts for these transformations is a major focus of modern organic synthesis. The reactivity order for aryl halides in these reactions is generally I > Br > OTf >> Cl. cam.ac.uk This high reactivity of aryl iodides means that even early-generation palladium catalysts can be effective.

However, the field has seen significant advancements in ligand design to improve catalyst performance, stability, and substrate scope. researchgate.net Ligands play a crucial role by coordinating to the metal center, modifying its electronic properties and steric environment. acs.org

Phosphine (B1218219) Ligands : Traditional catalysts often employ phosphine ligands like triphenylphosphine (PPh₃). While effective for reactive substrates like this compound, they can sometimes require higher temperatures and catalyst loadings. acs.org

N-Heterocyclic Carbenes (NHCs) : More recently, N-heterocyclic carbenes (NHCs) have emerged as a superior class of ligands for palladium catalysts. orgchemres.orgbeilstein-journals.org NHCs are strong sigma-donating ligands that form highly stable and active palladium complexes. orgchemres.orgscripps.edu These catalysts often exhibit higher turnover numbers and can catalyze reactions under milder conditions. scripps.edu

The table below compares general features of different generations of palladium catalysts applicable to the cross-coupling of aryl iodides like this compound.

Table 2: Comparison of Catalyst Systems for Aryl Iodide Cross-Coupling

| Catalyst Generation | Ligand Type | Typical Catalyst Precursor | Key Advantages | Reference |

|---|---|---|---|---|

| First Generation | Tertiary Phosphines (e.g., PPh₃) | Pd(PPh₃)₄, Pd(OAc)₂ | Commercially available, effective for reactive substrates (aryl iodides). | researchgate.netacs.org |

| Second Generation | Bulky, Electron-Rich Phosphines (e.g., SPhos, XPhos) | Pd(OAc)₂ | Higher activity, broader substrate scope (includes aryl chlorides). | rsc.org |

| Third Generation | N-Heterocyclic Carbenes (NHCs) (e.g., IPr, IMes) | Pd₂(dba)₃, PEPPSI™-type precatalysts | High stability (air and moisture), excellent activity, very broad scope. | orgchemres.orgbeilstein-journals.orgscripps.edu |

While specific catalysts are not exclusively designed for this compound, the ongoing development of ligands, particularly NHCs, provides increasingly efficient tools for its synthetic transformations. nih.gov

Methodologies for Diverse Chemical Library Generation from this compound Derivatives

Diversity-oriented synthesis (DOS) is a powerful strategy used in drug discovery to rapidly generate a large collection of structurally diverse molecules, known as a chemical library. nih.govscispace.com The goal of DOS is to explore a wide area of "chemical space" to increase the chances of discovering molecules with novel biological activity. frontiersin.org This approach relies on the use of a central "scaffold"—a core molecular structure—from which diversity is generated through various chemical reactions. ijpsr.com

This compound is an excellent candidate for a scaffold in DOS due to its multiple, orthogonally reactive functional groups.

Appendage Diversity : The iodine atom is a prime site for introducing appendage diversity. Using palladium-catalyzed cross-coupling reactions like the Suzuki-Miyaura coupling, a vast array of different aryl or alkyl groups (from corresponding boronic acids) can be attached at this position. nih.govresearchgate.net

Skeletal Diversity : The hydroxyl group can be used as a handle for further reactions, such as etherification or esterification, to build upon the core structure, leading to skeletal diversity.

Functional Group Diversity : The methoxy (B1213986) group can potentially be cleaved to reveal a second phenol (B47542), allowing for differential functionalization at two positions.

A hypothetical scheme for generating a chemical library from this compound via Suzuki coupling is presented below. This methodology allows for the creation of a large library of biaryl compounds, a common motif in pharmaceuticals, from a single, readily available starting material.

Table 3: Hypothetical Library Generation from this compound Scaffold

| Scaffold | Coupling Partner (R-B(OH)₂) | Reaction Type | Resulting Library Core Structure | Potential Diversity |

|---|---|---|---|---|

| This compound | Phenylboronic acid | Suzuki Coupling | 2-Methoxy-4-phenylphenol | Introduction of an unsubstituted phenyl ring. |

| This compound | 4-Methylphenylboronic acid | Suzuki Coupling | 2-Methoxy-4-(p-tolyl)phenol | Variation of alkyl substituents on the new ring. |

| This compound | 3-Pyridinylboronic acid | Suzuki Coupling | 4-(2-Methoxyphenol)pyridine | Incorporation of heteroaromatic rings. |

| This compound | Naphthylboronic acid | Suzuki Coupling | 2-Methoxy-4-(naphthalen-1-yl)phenol | Expansion of the aromatic system. |

This systematic approach, combining a versatile scaffold with high-throughput reaction methodologies, enables the efficient production of diverse chemical libraries for screening in drug discovery and chemical biology. nih.govcam.ac.uk

Medicinal Chemistry and Pharmacological Relevance of 4 Iodo 2 Methoxyphenol Derivatives

Synthesis of Pharmacologically Active Compounds from 4-Iodo-2-methoxyphenol

The strategic placement of functional groups on the this compound ring makes it a versatile precursor for the synthesis of several classes of therapeutic agents. The presence of the iodine atom is particularly advantageous, as it allows for the formation of new carbon-carbon and carbon-heteroatom bonds through various palladium-catalyzed cross-coupling reactions, such as the Heck and Suzuki reactions. The hydroxyl and methoxy (B1213986) groups also offer sites for derivatization, enabling the fine-tuning of the pharmacological properties of the resulting molecules.

Precursors for Peroxisome Proliferator-Activated Receptor δ (PPARδ) Agonists

While specific synthetic routes starting directly from this compound for Peroxisome Proliferator-Activated Receptor δ (PPARδ) agonists are not extensively detailed in the readily available scientific literature, the general principles of pharmacophore construction for PPARδ agonists suggest its potential utility. The synthesis of many PPARδ agonists, such as the well-known research compound GW501516, involves the coupling of an aryl component with a thiazole (B1198619) ring and a phenoxyacetic acid moiety.

The this compound structure could theoretically be modified to serve as a precursor to the phenoxyacetic acid portion of such molecules. The synthetic strategy would likely involve an initial etherification of the phenolic hydroxyl group, followed by a cross-coupling reaction at the iodo position to introduce the desired aryl or heteroaryl group. Further functional group manipulations would be necessary to complete the synthesis.

Table 1: Potential Synthetic Utility of this compound in PPARδ Agonist Synthesis

| Synthetic Step | Reaction Type | Role of this compound Derivative |

|---|---|---|

| 1 | Williamson Ether Synthesis | Formation of a phenoxy ether intermediate. |

| 2 | Suzuki or Stille Coupling | Introduction of an aryl or heteroaryl moiety. |

This table outlines a hypothetical synthetic pathway and does not represent a documented synthesis.

Intermediates for Catechol-O-methyltransferase (COMT) Inhibitors (e.g., Entacapone)

One of the most well-documented applications of this compound in medicinal chemistry is its use as a key intermediate in the synthesis of Catechol-O-methyltransferase (COMT) inhibitors, most notably Entacapone. COMT is an enzyme involved in the degradation of catecholamine neurotransmitters. Inhibitors of this enzyme are used in the treatment of Parkinson's disease to prolong the effects of levodopa.

A patented synthetic route for Entacapone utilizes this compound as a starting material. The synthesis involves a palladium-catalyzed Heck reaction between this compound and 2-cyano-N,N-diethylacrylamide. This reaction forms the carbon-carbon double bond that is a central feature of the Entacapone molecule. Subsequent chemical modifications, including nitration and demethylation, are then carried out to yield the final active pharmaceutical ingredient.

Table 2: Key Reaction in the Synthesis of Entacapone from this compound

| Reactants | Catalyst | Reaction Type | Product |

|---|

Derivatization for Signal Transducer and Activator of Transcription 3 (STAT3) Inhibitors

Signal Transducer and Activator of Transcription 3 (STAT3) is a protein that plays a crucial role in cell signaling and has been identified as a target for cancer therapy due to its role in tumor progression. While direct synthesis of STAT3 inhibitors from this compound is not prominently featured in the literature, its structure presents possibilities for the synthesis of analogs of known STAT3 inhibitors.

For instance, the STAT3 inhibitor S3I-201 contains a salicylic (B10762653) acid core. The this compound scaffold could potentially be elaborated into similar structures through carboxylation of the phenol (B47542) and subsequent functionalization. The iodo group could serve as a handle for introducing various substituents via cross-coupling reactions to explore the structure-activity relationships of novel STAT3 inhibitors.

Development of Serotonin (B10506) Receptor Ligands (e.g., 5-HT1A Ligands)

Serotonin receptors, particularly the 5-HT1A subtype, are important targets for the treatment of anxiety and depression. Many 5-HT1A receptor ligands are arylpiperazine derivatives. The synthesis of these compounds often involves the reaction of an aryl halide with a piperazine (B1678402) derivative.